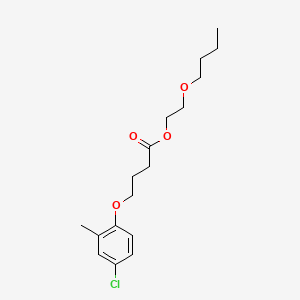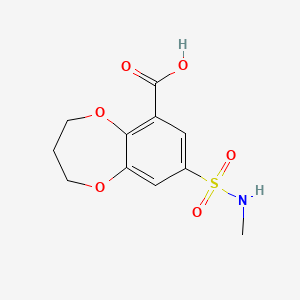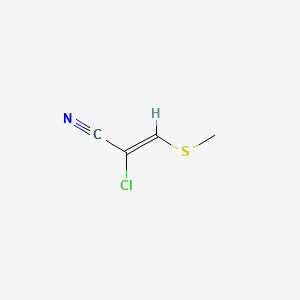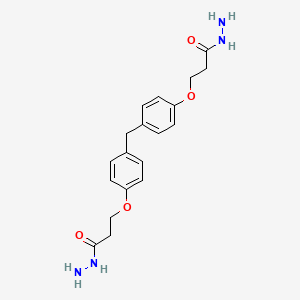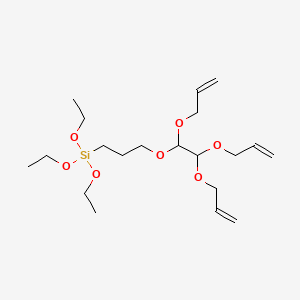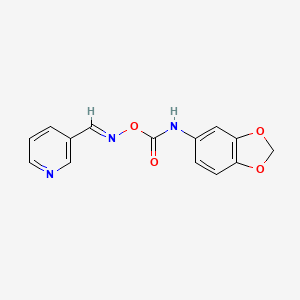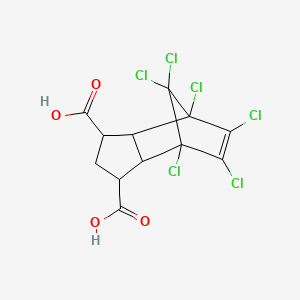
4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- is a complex organic compound with a unique structure characterized by multiple chlorine atoms and a bicyclic framework. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- typically involves the reaction of hexachlorocyclopentadiene with cyclopentadiene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves rigorous control of reaction parameters and purification steps to remove any impurities. The final product is often crystallized and dried to obtain a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- 4,7-Methano-1H-indene-1,3-dicarboxylic acid, octahydro-
- 4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-tetrahydro-
Uniqueness
What sets 4,7-Methano-1H-indene-1,3-dicarboxylic acid, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- apart from similar compounds is its unique combination of chlorine atoms and the bicyclic structure. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various research and industrial applications.
Properties
CAS No. |
41839-28-5 |
|---|---|
Molecular Formula |
C12H8Cl6O4 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-ene-3,5-dicarboxylic acid |
InChI |
InChI=1S/C12H8Cl6O4/c13-6-7(14)11(16)5-3(9(21)22)1-2(8(19)20)4(5)10(6,15)12(11,17)18/h2-5H,1H2,(H,19,20)(H,21,22) |
InChI Key |
BMZDODNMJBZLAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(C1C(=O)O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


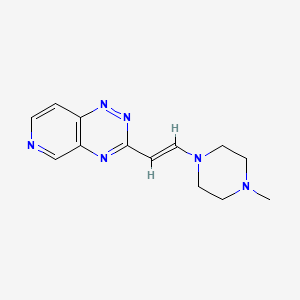
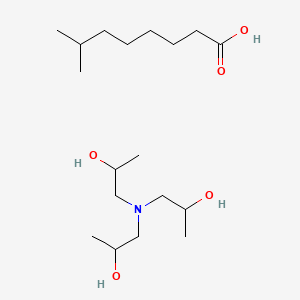
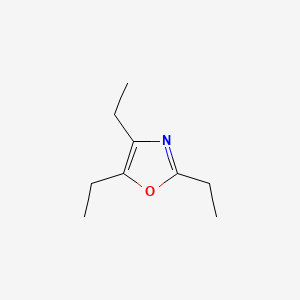
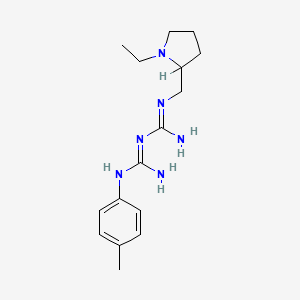
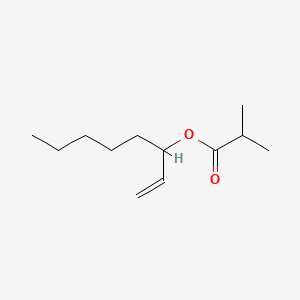
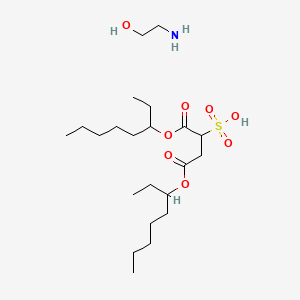
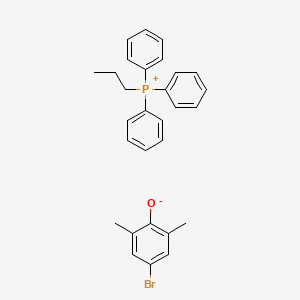
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)
